

Commercial Availability and Technical Guide for Atrazine-¹³C₃, ¹⁵N₃

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Atrazine¹³C₃, ¹⁵N₃, an isotopically labeled internal standard crucial for accurate quantification in various analytical applications. The guide details supplier information, product specifications, and a generalized experimental protocol for its use in mass spectrometry-based analyses.

Introduction to Atrazine-13C3,15N3

Atrazine-¹³C₃,¹⁵N₃ is a stable isotope-labeled version of Atrazine, a widely used herbicide. The incorporation of three ¹³C atoms and three ¹⁵N atoms into the triazine ring results in a mass shift of +6 atomic mass units compared to the unlabeled analog. This distinct mass difference allows it to be used as an ideal internal standard for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application lies in environmental monitoring, food safety analysis, and toxicological studies where precise and accurate measurement of Atrazine is required.[2]

Commercial Suppliers and Product Specifications

Several chemical suppliers offer Atrazine-¹³C₃,¹⁵N₃ in various formats. The following table summarizes the available quantitative data for easy comparison.



Supplier	Catalog Number	Format	Purity/Isoto pic Enrichment	Available Sizes	Storage Temperatur e
Sigma- Aldrich	809829	Powder	≥98% (CP), ≥98 atom %	1 mg	-20°C
MedchemExp ress	HY-N7091S1	Powder	Not specified	1 mg	Refer to Certificate of Analysis
Cambridge Isotope Laboratories	CLM-3737- 1.2	Solution (100 μg/mL in nonane)	99 atom % ¹³ C, 98% (CP)	1.2 mL	Room temperature
Alfa Chemistry	Not specified	Not specified	Not specified	Not specified	Not specified

CP denotes Chemical Purity.

Experimental Protocol: Use as an Internal Standard in LC-MS

The following provides a detailed, generalized methodology for the use of Atrazine-13C3,15N3 as an internal standard for the quantification of Atrazine in environmental water samples.

3.1. Materials and Reagents

- Atrazine-¹³C₃,¹⁵N₃ solution (e.g., 100 μg/mL in a suitable solvent)
- Unlabeled Atrazine standard
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)



- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Vortex mixer
- Centrifuge
- LC-MS system (e.g., Triple Quadrupole)

3.2. Preparation of Standard Solutions

- Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled Atrazine in methanol. The Atrazine-¹³C₃,¹⁵N₃ is often purchased as a certified solution (e.g., 100 μg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the unlabeled Atrazine stock solution with a suitable solvent (e.g., 50:50 methanol:water).
- Internal Standard Spiking Solution: Dilute the Atrazine-¹³C₃,¹⁵N₃ stock solution to a final concentration of 1 μg/mL in the same solvent as the working standards.
- Calibration Curve Standards: Prepare a set of calibration standards by spiking known concentrations of the unlabeled Atrazine working solutions with a fixed concentration of the Atrazine-¹³C₃,¹⁵N₃ internal standard spiking solution. A typical range for Atrazine in environmental samples might be 1-100 ng/mL.
- 3.3. Sample Preparation (Solid-Phase Extraction)
- Sample Collection: Collect water samples in clean glass bottles.
- Internal Standard Spiking: Add a precise volume of the Atrazine-¹³C₃,¹⁵N₃ internal standard spiking solution to a known volume of the water sample (e.g., 100 mL).
- SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water.
- Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with deionized water to remove interfering substances.



- Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

3.4. LC-MS Analysis

- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 μm)
 - o Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 10 μL
- Mass Spectrometry Conditions (Multiple Reaction Monitoring MRM):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - MRM Transitions:
 - Atrazine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion.
 - Atrazine-¹³C₃,¹⁵N₃ (internal standard): Monitor the transition from the labeled precursor ion (m/z) to a specific product ion. The exact m/z values will depend on the specific adducts formed.
 - Optimize collision energies and other MS parameters for maximum signal intensity.

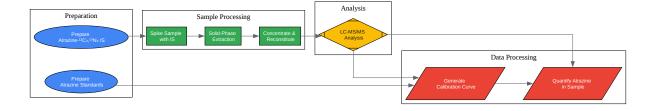


3.5. Data Analysis

- Integrate the peak areas for both the unlabeled Atrazine and the Atrazine-¹³C₃, ¹⁵N₃ internal standard for each calibration standard and sample.
- Calculate the response ratio (Peak Area of Atrazine / Peak Area of Atrazine-13C3,15N3).
- Construct a calibration curve by plotting the response ratio against the concentration of the unlabeled Atrazine in the calibration standards.
- Determine the concentration of Atrazine in the unknown samples by interpolating their response ratios on the calibration curve.

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for using Atrazine- 13 C₃, 15 N₃ as an internal standard in a quantitative analytical method.

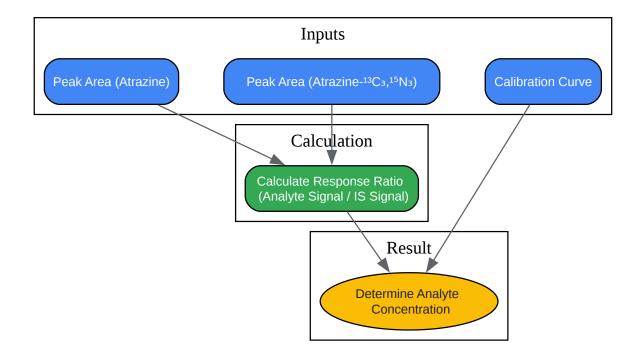


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Caption: Experimental workflow for quantitative analysis using an internal standard.

The logical relationship for the quantification process can be visualized as follows:





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Caption: Logical diagram of internal standard-based quantification.

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